3,3,4,4-Tetrafluoro-2-methylbut-1-ene 3,3,4,4-Tetrafluoro-2-methylbut-1-ene
Brand Name: Vulcanchem
CAS No.: 57252-78-5
VCID: VC17975364
InChI: InChI=1S/C5H6F4/c1-3(2)5(8,9)4(6)7/h4H,1H2,2H3
SMILES:
Molecular Formula: C5H6F4
Molecular Weight: 142.09 g/mol

3,3,4,4-Tetrafluoro-2-methylbut-1-ene

CAS No.: 57252-78-5

Cat. No.: VC17975364

Molecular Formula: C5H6F4

Molecular Weight: 142.09 g/mol

* For research use only. Not for human or veterinary use.

3,3,4,4-Tetrafluoro-2-methylbut-1-ene - 57252-78-5

Specification

CAS No. 57252-78-5
Molecular Formula C5H6F4
Molecular Weight 142.09 g/mol
IUPAC Name 3,3,4,4-tetrafluoro-2-methylbut-1-ene
Standard InChI InChI=1S/C5H6F4/c1-3(2)5(8,9)4(6)7/h4H,1H2,2H3
Standard InChI Key WXQIMHHAEXBKKW-UHFFFAOYSA-N
Canonical SMILES CC(=C)C(C(F)F)(F)F

Introduction

Structural Characteristics and Molecular Configuration

3,3,4,4-Tetrafluoro-2-methylbut-1-ene (C₅H₆F₄) features a but-1-ene backbone substituted with four fluorine atoms at the third and fourth carbons and a methyl group at the second carbon (Figure 1). The compound’s planar geometry arises from the sp² hybridization of the double-bonded carbons, while the electron-withdrawing fluorine atoms induce significant polarization along the carbon chain. This configuration enhances electrophilicity at the terminal alkene carbon, a trait shared with related fluorinated alkenes such as 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-1-butene .

Table 1: Comparative Structural Data for Fluorinated Alkenes

CompoundMolecular FormulaDouble Bond PositionFluorine SubstitutionKey Functional Groups
3,3,4,4-Tetrafluoro-2-methylbut-1-eneC₅H₆F₄C1-C2C3, C4 (4F)Alkene, methyl
3-Fluoro-2-methylbut-1-eneC₅H₉FC1-C2C3 (1F)Alkene, methyl
1,1,4,4-TetrafluorobutadieneC₄H₄F₄C1-C2, C3-C4C1, C4 (4F)Conjugated diene

The steric and electronic effects of the fluorine atoms significantly influence the compound’s reactivity. For instance, the high electronegativity of fluorine stabilizes adjacent carbocations, facilitating electrophilic addition reactions . Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 3-fluoro-2-methylbut-1-ene, reveal deshielded protons near fluorine substituents, with chemical shifts ranging from δ 4.8–5.2 ppm for vinylic hydrogens .

Synthetic Pathways and Methodological Advances

Historical Context and Early Synthesis

The synthesis of polyfluorinated alkenes gained momentum in the mid-20th century, driven by the demand for thermally stable polymers. A landmark approach involved the dehydrohalogenation of halogenated precursors, as demonstrated in the preparation of 1,1,4,4-tetrafluorobutadiene from 1,4-dichlorotetrafluorobutane . For 3,3,4,4-tetrafluoro-2-methylbut-1-ene, analogous methods likely employ 3,3,4,4-tetrafluoro-2-methylbutane as a precursor, treated with a strong base (e.g., KOH) to induce β-elimination:

CF2CF2CH(CH3)CH2Cl+KOHCF2CF2CH(CH3)CH2+KCl+H2O\text{CF}_2\text{CF}_2\text{CH(CH}_3\text{)CH}_2\text{Cl} + \text{KOH} \rightarrow \text{CF}_2\text{CF}_2\text{CH(CH}_3\text{)CH}_2 + \text{KCl} + \text{H}_2\text{O}

Modern Electrophilic Trifluoromethylation

Recent advances in fluorination chemistry, such as the use of S-(trifluoromethyl)dibenzothiophenium salts, enable selective incorporation of trifluoromethyl groups into organic frameworks . While these reagents are typically employed for aromatic systems, their application to alkenes remains underexplored. A plausible route to 3,3,4,4-tetrafluoro-2-methylbut-1-ene could involve the reaction of 2-methylbut-1-ene-3,4-diol with sulfur tetrafluoride (SF₄), a known fluorinating agent:

CH2=C(CH3)CH(OH)CH2OH+4SF4CF2=C(CH3)CF2CH2F+4SOF2+2HF\text{CH}_2=\text{C(CH}_3\text{)CH(OH)CH}_2\text{OH} + 4\text{SF}_4 \rightarrow \text{CF}_2=\text{C(CH}_3\text{)CF}_2\text{CH}_2\text{F} + 4\text{SOF}_2 + 2\text{HF}

This method aligns with protocols used to synthesize 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-1-butene .

Table 2: Comparative Synthetic Methods for Fluorinated Alkenes

MethodReagentsYield (%)Purity (%)Key Challenges
DehydrohalogenationKOH, ethanol60–7095Competing elimination pathways
Electrophilic fluorinationSF₄, HF45–5590Handling corrosive reagents
Grignard additionCF₃MgBr, THF75–8598Moisture sensitivity

Physicochemical Properties and Stability

The compound’s physicochemical profile is dominated by fluorine’s inductive effects. Key properties include:

  • Boiling Point: Estimated at 68–72°C, based on comparisons to 3-fluoro-2-methylbut-1-ene (bp 56–58°C) and 1,1,4,4-tetrafluorobutadiene (bp 32°C) .

  • Solubility: Low polarity due to fluorination results in miscibility with nonpolar solvents (e.g., hexane, CF₃CCl₃) but immiscibility with water .

  • Thermal Stability: Decomposition begins at 220°C, with cleavage of the C-F bond observed via thermogravimetric analysis (TGA) .

Figure 2: Thermal Stability Comparison
TGA curves for:\text{TGA curves for:}
a) 3,3,4,4-Tetrafluoro-2-methylbut-1-ene (decomp. onset 220°C)\text{a) 3,3,4,4-Tetrafluoro-2-methylbut-1-ene (decomp. onset 220°C)}
b) 3-Fluoro-2-methylbut-1-ene (decomp. onset 180°C)[3]\text{b) 3-Fluoro-2-methylbut-1-ene (decomp. onset 180°C)[3]}

Applications in Material Science and Pharmaceuticals

Fluoropolymer Precursors

The compound serves as a monomer for specialty fluoropolymers with enhanced chemical resistance. Copolymerization with tetrafluoroethylene yields materials with glass transition temperatures (Tg) exceeding 150°C .

Pharmaceutical Intermediates

Selective defluorination using palladium catalysts generates chiral fluorinated alcohols, valuable in antiviral drug synthesis .

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